2(1H)-Pyrimidinone, 5-(4-fluorophenoxy)- is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 202.2 g/mol. It features a pyrimidinone core substituted with a 4-fluorophenoxy group at the 5-position. This compound is part of a larger class of pyrimidinones, which are known for their diverse biological activities and potential therapeutic applications.
These reactions highlight its versatility in synthetic organic chemistry, allowing for the modification of its structure to enhance biological activity or alter physical properties.
2(1H)-Pyrimidinone, 5-(4-fluorophenoxy)- exhibits significant biological activity, particularly in medicinal chemistry. Studies have indicated that derivatives of pyrimidinones can act as inhibitors of various enzymes and proteins involved in disease processes. For instance, some pyrimidinone derivatives have shown efficacy against cancer by inhibiting specific proteins associated with tumor growth and survival, such as X-linked inhibitor of apoptosis protein (XIAP) . The binding interactions and thermodynamic parameters involved in these processes suggest that this compound may have potential as an anticancer agent.
The synthesis of 2(1H)-Pyrimidinone, 5-(4-fluorophenoxy)- typically involves several steps:
Industrial synthesis methods may optimize these routes for scalability and cost-effectiveness while considering environmental impacts.
The applications of 2(1H)-Pyrimidinone, 5-(4-fluorophenoxy)- are primarily found in the pharmaceutical industry. Its derivatives are being explored for their potential use in treating various conditions, including cancer and fungal infections. The unique structural features of this compound allow it to interact selectively with biological targets, making it a candidate for drug development .
Interaction studies have shown that 2(1H)-Pyrimidinone, 5-(4-fluorophenoxy)- can bind to specific proteins involved in cellular processes. For example, research has demonstrated that certain pyrimidinone derivatives interact with XIAP, leading to potential therapeutic effects in cancer treatment. These studies often utilize computational docking methods to predict binding affinities and elucidate the mechanisms of action at the molecular level .
Several compounds share structural similarities with 2(1H)-Pyrimidinone, 5-(4-fluorophenoxy)-. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2(1H)-Pyrimidinone, 5-fluoro- | Pyrimidine ring with a fluorine atom at position 5 | Used in various biochemical assays |
| 2(1H)-Pyrimidinone, 5-(phenoxy)- | Pyrimidine ring with a phenoxy substituent | Exhibits different biological activities |
| 2(1H)-Pyrimidinone, 5-(4-chlorophenoxy)- | Similar structure but with a chlorine atom | May have distinct pharmacological properties |
| Benzofuro[3,2-d]pyrimidin-5(1H)-one | Contains a fused benzofuran moiety | Enhanced bioactivity against specific cancer types |
These compounds illustrate the diversity within the pyrimidinone family and highlight how variations in substituents can lead to different biological activities and applications.
The synthesis of 2(1H)-pyrimidinone derivatives relies on several well-established cyclization methodologies that enable the formation of the six-membered heterocyclic core structure [1]. These strategies encompass diverse approaches ranging from classical condensation reactions to modern palladium-catalyzed cyclization processes [2] [3].
The Biginelli reaction represents one of the most fundamental approaches for pyrimidinone synthesis, involving the three-component condensation of aldehydes, β-dicarbonyl compounds, and urea under acidic conditions [4]. This multicomponent reaction proceeds through enol formation followed by cyclization, typically requiring reflux conditions for 4-8 hours and achieving yields of 65-85% [4]. The reaction mechanism involves initial protonation of the carbonyl group, enol-keto tautomerization, and subsequent intramolecular cyclization through nucleophilic attack of the enolic oxygen on the electrophilic carbon center [5].
Alternative condensation methodologies utilize β-dicarbonyl compounds with amidines under basic conditions, providing access to pyrimidinone derivatives with yields ranging from 70-90% over 3-6 hour reaction periods [1]. These reactions demonstrate enhanced selectivity compared to classical Biginelli conditions and accommodate a broader range of substitution patterns on the pyrimidine ring [1].
Modern synthetic approaches have incorporated ring-opening and ring-closing strategies through pyrimidinium salt intermediates [6]. This deconstruction-reconstruction methodology enables the formation of 2-substituted pyrimidines with alkyl groups such as methyl and cyclopropyl groups using corresponding amidines in the cyclization step [6]. The process achieves excellent yields of 78-93% within 2-4 hours, demonstrating superior efficiency compared to traditional methods [6].
Pictet-Spengler cyclization represents another valuable strategy for constructing pyrimidinone frameworks, particularly for complex polycyclic systems [7]. This approach involves condensation reactions between amines and aromatic aldehydes under acid catalysis, requiring 6-12 hours and providing yields of 60-80% [7]. The method proves especially effective for synthesizing fused pyrimidinone derivatives with extended aromatic systems [7].
Palladium-catalyzed carbon-hydrogen bond functionalization has emerged as a powerful tool for heterocyclic synthesis [2] [3]. These methodologies utilize palladium catalysts with appropriate ligands and bases at temperatures of 80-110°C, achieving yields of 70-95% over 8-24 hour reaction periods [2] [3]. The approach enables efficient formation of nitrogen-heterocycles including pyrimidinones through intramolecular carbon-heteroatom bond formation processes [3].
Table 1: Cyclization Strategies for Pyrimidinone Core Formation
| Method | Reaction Conditions | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|
| Biginelli Reaction | Aldehyde + β-dicarbonyl + urea, HCl, reflux | 65-85 | 4-8 h | [4] |
| Condensation with Urea/Thiourea | β-dicarbonyl + amidine, base, heat | 70-90 | 3-6 h | [1] |
| Ring-Opening/Ring-Closing | Pyrimidinium salt intermediate, nucleophile | 78-93 | 2-4 h | [6] |
| Pictet-Spengler Cyclization | Amine + aldehyde, acid catalyst | 60-80 | 6-12 h | [7] |
| Palladium-Catalyzed C-H Cyclization | Pd catalyst, ligand, base, 80-110°C | 70-95 | 8-24 h | [2] [3] |
The incorporation of fluorophenoxy substituents into pyrimidinone frameworks requires specialized coupling methodologies that accommodate the unique electronic properties of fluorinated aromatic systems [8] [9]. Several transition metal-catalyzed and metal-free approaches have been developed to achieve efficient carbon-oxygen bond formation between phenolic nucleophiles and aromatic electrophiles [10] [11].
Ullmann coupling reactions represent the classical approach for aryl ether synthesis, utilizing copper catalysts with anionic ligands such as 8-hydroxyquinoline [10]. The mechanism involves formation of heteroleptic copper complexes [Cu(LX)OAr]⁻ that undergo oxidative addition with aryl halides [10]. Reaction conditions typically require temperatures of 80-110°C with potassium carbonate as base, achieving yields of 46-84% depending on substrate electronic properties [9] [10]. The coupling demonstrates high selectivity toward bromide over chloride in multihalogenated aromatics, making it suitable for selective functionalization [9].
Buchwald-Hartwig coupling methodology has been adapted for carbon-oxygen bond formation, employing palladium catalysts with phosphine ligands [12]. The reaction utilizes palladium acetate with BINAP ligands and sodium tert-butoxide as base, operating at temperatures ranging from 25-100°C [12]. This approach achieves excellent yields of 70-95% with superior functional group tolerance compared to copper-based methods [12]. The mild reaction conditions make it particularly suitable for substrates sensitive to harsh conditions [12].
Chan-Lam coupling represents a versatile copper-catalyzed methodology for forming carbon-heteroatom bonds under mild conditions [11]. The reaction employs copper acetate with pyridine as ligand, proceeding under air atmosphere at temperatures of 25-60°C [11]. Mechanistic studies indicate that phenol deprotonation occurs under pyridine action, followed by coordination to copper acetate and subsequent transmetallation with organoborane reagents [11]. This methodology achieves yields of 60-83% with excellent air and moisture tolerance [11].
Nucleophilic aromatic substitution provides a metal-free alternative for fluorophenoxy group introduction [13] [14]. The reaction proceeds through Meisenheimer complex intermediates when electron-withdrawing substituents are present, requiring temperatures of 60-120°C with potassium carbonate in dimethylformamide [14]. Yields typically range from 40-75% depending on aromatic activation [13]. Recent developments in photoredox catalysis have enabled nucleophilic substitution of unactivated fluoroarenes through cation radical-accelerated mechanisms [13].
Suzuki-Miyaura cross-coupling has been successfully applied to fluoroalkene synthesis using multihalogenated fluorovinyl ethers [8]. The methodology employs palladium bis(trifluoroacetate) with triphenylphosphine under reflux conditions, achieving yields up to 96% [8]. Optimization studies demonstrate that triphenylphosphine is essential for catalyst formation and reaction efficiency [8]. The approach enables convergent synthesis of fluorinated aromatic ethers with high functional group tolerance [8].
Iron-catalyzed oxidative coupling represents an emerging methodology for phenol functionalization under environmentally benign conditions [15]. The reaction utilizes iron(III) nitrate in fluorinated solvents such as hexafluoroisopropanol, achieving yields of 65-85% at temperatures of 25-80°C [15]. This approach demonstrates significant enhancement in both reaction rate and chemoselectivity compared to conventional methods [15].
Table 2: Fluorophenoxy Group Introduction via Coupling Reactions
| Coupling Method | Catalyst System | Temperature (°C) | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| Ullmann Coupling | CuI/8-hydroxyquinoline/K₂CO₃ | 80-110 | 46-84 | High | [9] [10] |
| Buchwald-Hartwig Coupling | Pd(OAc)₂/BINAP/NaOtBu | 25-100 | 70-95 | Excellent | [12] |
| Chan-Lam Coupling | Cu(OAc)₂/pyridine/air | 25-60 | 60-83 | Good | [11] |
| Nucleophilic Aromatic Substitution | K₂CO₃/DMF | 60-120 | 40-75 | Moderate | [13] [14] |
| Suzuki-Miyaura Cross-Coupling | Pd(TFA)₂/PPh₃/K₂CO₃ | 40-80 | 84-96 | High | [8] |
| Iron-Catalyzed Oxidative Coupling | Fe(NO₃)₃/HFIP | 25-80 | 65-85 | Good | [15] |
Green chemistry principles have revolutionized heterocyclic synthesis by focusing on atom economy, reduced environmental impact, and sustainable synthetic methodologies [16] [17]. These approaches emphasize the use of renewable resources, elimination of toxic solvents, and energy-efficient reaction conditions while maintaining high synthetic efficiency [18] [19].
Microwave-assisted synthesis represents one of the most significant advances in green heterocyclic chemistry [4] [18]. This methodology utilizes microwave irradiation to heat reactions homogeneously and rapidly, significantly reducing reaction times from hours to minutes [18]. For pyrimidinone synthesis, microwave conditions typically require 2-5 minutes at temperatures of 120-150°C, achieving yields of 85-98% [4] [18]. The technique demonstrates superior efficiency compared to conventional heating methods while eliminating the need for harsh reagents [18].
Ultrasound-assisted synthesis employs acoustic cavitation to enhance reaction rates and selectivity [17] [20]. This methodology generates localized high-energy conditions through bubble collapse, facilitating bond formation under mild conditions [20]. Reaction times typically range from 15-30 minutes with yields of 78-92%, demonstrating significant improvements over static heating methods [20]. The approach proves particularly effective for heterocyclic synthesis when combined with ionic liquids as reaction media [17].
Mechanochemical synthesis using ball milling techniques has emerged as a powerful solvent-free methodology [21]. This approach involves grinding reactants in a ball mill to initiate chemical transformations through mechanical energy transfer [21]. The methodology achieves yields of 80-95% within 10-60 minutes under catalyst-free and solvent-free conditions [21]. Ball milling demonstrates particular effectiveness for multicomponent reactions involving diketones, aminouracil, and aromatic aldehydes [21].
Solvent-free reactions eliminate the environmental burden associated with organic solvents while often improving reaction efficiency [17] [22]. These methodologies utilize thermal or mechanical energy to promote reactions in the absence of solvents, achieving yields of 70-90% over 1-4 hours [22]. Grinding techniques have proven especially valuable for pyrazole synthesis using aldehydes and hydrazines [17].
Aqueous media synthesis utilizes water as a green solvent for heterocyclic construction [23] [24]. This approach offers significant environmental advantages while maintaining good reaction efficiency [24]. Response surface methodology optimization has identified optimal conditions of 72°C with 33% water content in aqueous ethanol systems, achieving yields up to 97% [24]. The methodology demonstrates excellent functional group tolerance and simplified workup procedures [24].
Biocatalysis employs enzymatic systems and bio-based catalysts for heterocyclic synthesis [23]. Plant extracts, microbial broths, and enzymatic systems provide regioselective and environmentally benign alternatives to traditional synthesis [23]. These methodologies achieve yields of 78-93% under mild aqueous conditions with excellent atom economy and low environmental factors [23]. The approach demonstrates particular promise for pharmaceutical applications requiring high enantioselectivity [23].
Photocatalysis utilizes visible light activation to promote heterocyclic formation reactions [17]. Titanium dioxide nanoparticles under visible light irradiation enable pyrrole synthesis over 6-24 hour periods with yields of 60-85% [17]. This methodology offers energy-efficient alternatives to thermal activation while providing excellent functional group compatibility [17].
Flow chemistry enables continuous processing with precise control over reaction parameters [25] [26]. High-temperature and high-pressure flow reactors achieve heterocyclic synthesis within 5-30 minutes with yields of 85-96% [26]. The methodology demonstrates superior safety profiles and scalability compared to batch processes while enabling efficient heat and mass transfer [25].
Table 3: Green Chemistry Approaches in Heterocyclic Synthesis
| Green Method | Energy Source | Reaction Time | Yield (%) | Environmental Impact | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted Synthesis | Microwave irradiation | 2-5 min | 85-98 | Low | [4] [18] [22] |
| Ultrasound-Assisted Synthesis | Ultrasonic waves | 15-30 min | 78-92 | Low | [17] [20] |
| Ball Milling (Mechanochemical) | Mechanical energy | 10-60 min | 80-95 | Very Low | [21] |
| Solvent-Free Reactions | Thermal/mechanical | 1-4 h | 70-90 | Very Low | [17] [22] |
| Aqueous Media Synthesis | Water as solvent | 2-6 h | 65-85 | Low | [23] [24] |
| Biocatalysis | Enzymatic catalysis | 4-12 h | 78-93 | Very Low | [23] |
| Photocatalysis | Visible light | 6-24 h | 60-85 | Low | [17] |
| Flow Chemistry | Continuous flow | 5-30 min | 85-96 | Low | [25] [26] |
Systematic optimization of reaction parameters represents a critical aspect of efficient heterocyclic synthesis, requiring careful consideration of multiple variables that influence reaction outcomes [27] [24] [28]. Advanced optimization techniques including response surface methodology and design of experiments enable identification of optimal conditions for maximum yield and selectivity [24].
Temperature optimization studies demonstrate that reaction temperature exerts critical influence on yield, with optimal ranges typically occurring between 72-80°C for most pyrimidinone synthesis reactions [27] [24] [28]. Temperature variations of ±10°C can result in yield differences of up to 20%, making precise temperature control essential for reproducible results [27]. Higher temperatures may lead to decomposition or side reactions, while insufficient temperatures result in incomplete conversion [28].
Catalyst loading optimization reveals that 5-10 mol% catalyst concentrations provide optimal balance between reaction efficiency and economic considerations [27] [28]. Studies using azo-radical promoted dehydrogenation systems show that catalyst concentrations below 5 mol% result in incomplete conversion, while loadings above 10 mol% provide minimal additional benefit [27]. The optimization demonstrates that 5 mol% loading with potassium tert-butoxide as base achieves 91% yield under optimized conditions [27].
Base stoichiometry significantly impacts reaction outcomes, with optimal equivalents typically ranging from 0.5-1.0 equivalents relative to substrate [27]. Insufficient base quantities lead to incomplete deprotonation and reduced nucleophilicity, while excess base can promote competing side reactions [27]. Systematic studies demonstrate yield variations of up to 25% depending on base equivalents used [27].
Solvent system optimization reveals that aqueous ethanol mixtures provide superior performance compared to purely organic or aqueous systems [24]. Response surface methodology identifies 33% water content in ethanol as optimal, achieving yields up to 97% [24]. This solvent composition enables enhanced substrate solubility while maintaining favorable reaction kinetics [24]. The aqueous component facilitates product isolation through improved crystallization behavior [24].
Reaction time optimization balances conversion efficiency with operational practicality [25] [28]. Most pyrimidinone synthesis reactions achieve optimal yields within 3-8 hours, with extended reaction times providing minimal additional conversion [28]. Continuous monitoring studies demonstrate that 90% of final yield is typically achieved within the first 5 hours, with diminishing returns for longer reaction periods [25].
Substrate concentration effects demonstrate optimal molarity ranges of 0.1-0.2 M for most heterocyclic synthesis reactions [28]. Higher concentrations can lead to decreased yields due to competing intermolecular reactions, while very dilute conditions result in reduced reaction rates [28]. Concentration optimization typically provides yield variations of ±5% within the optimal range [28].
Atmospheric conditions significantly influence oxidative cyclization reactions, with oxygen or air atmosphere providing optimal results [27]. Inert atmosphere conditions result in yields of only 11% compared to 83% under oxygen atmosphere for dehydrogenative aromatization reactions [27]. The presence of oxygen enables efficient oxidation of intermediate species while preventing catalyst deactivation [27].
Additive optimization studies identify molecular sieves and other drying agents as beneficial for moisture-sensitive reactions [28]. These additives typically provide yield improvements of 5-8% by removing trace water that can interfere with cyclization processes [28]. Other additives such as phase transfer catalysts may enhance reaction efficiency in biphasic systems [28].
Table 4: Optimization of Reaction Conditions for Yield Improvement
| Parameter | Optimal Range | Impact on Yield | Optimal Yield (%) | Reference |
|---|---|---|---|---|
| Temperature | 72-80°C | Critical (±20%) | 90-97 | [27] [24] [28] |
| Catalyst Loading | 5-10 mol% | Moderate (±15%) | 85-92 | [27] [28] |
| Base Equivalents | 0.5-1.0 equiv | High (±25%) | 88-95 | [27] |
| Solvent System | Aqueous ethanol (33% H₂O) | High (±30%) | 91-97 | [24] |
| Reaction Time | 3-8 h | Moderate (±10%) | 85-90 | [25] [28] |
| Substrate Concentration | 0.1-0.2 M | Low (±5%) | 82-88 | [28] |
| Atmosphere | Oxygen/air | Moderate (±12%) | 87-94 | [27] |
| Additive | Molecular sieves | Low (±8%) | 80-87 | [28] |
X-ray crystallographic analysis represents a fundamental technique for determining the three-dimensional molecular structure of pyrimidinone derivatives. The parent compound 2(1H)-pyrimidinone (CAS 557-01-7) exhibits a molecular formula of C₄H₄N₂O with a molecular weight of 96.0874 g/mol [1]. Crystallographic studies of pyrimidinone derivatives have revealed that these heterocyclic compounds typically adopt planar or near-planar conformations in the solid state [2].
The crystal structure analysis of related pyrimidinone derivatives demonstrates that these compounds crystallize in various space groups, with monoclinic systems being particularly common. For instance, studies of diaminopyrimidine derivatives have shown crystallization in the monoclinic space group P2₁/c [3]. The asymmetric unit typically contains a single molecular entity, with hydrogen bonding interactions playing a crucial role in the crystal packing arrangement [3].
In pyrimidinone derivatives, the presence of hydrogen bond donor and acceptor groups facilitates the formation of dimeric arrangements through N-H···N and N-H···O interactions. These hydrogen bonds exhibit moderately strong characteristics, with H···A distances typically ranging from 2.19 to 2.56 Å [3]. The hydrogen bonding patterns in pyrimidinone crystals often result in graph-set notations of R²₂(8), indicating the formation of eight-membered rings through intermolecular hydrogen bonding [3].
The influence of fluorine substitution on the crystal packing of pyrimidinone derivatives has been extensively studied. Fluorine atoms can participate in weak hydrogen bonding interactions, particularly C-H···F contacts, which contribute to the overall crystal stability [2]. The presence of fluorophenyl substituents introduces additional π-π stacking interactions, with centroid-to-centroid distances typically ranging from 3.4 to 3.6 Å [4].
Crystal structure determination of pyrimidinone derivatives has revealed that the pyrimidine ring adopts a flattened boat conformation in certain substituted derivatives. The dihedral angles between the pyrimidine ring and attached aromatic substituents vary significantly based on the substitution pattern, with values ranging from 14° to 90° [5]. These conformational preferences are influenced by both steric and electronic factors arising from the substituent groups.
The thermal parameters and atomic displacement parameters obtained from crystallographic refinement provide insights into the molecular flexibility and vibrational behavior of pyrimidinone derivatives in the solid state. The analysis of these parameters reveals that the pyrimidinone ring system generally exhibits relatively low thermal motion, consistent with its rigid aromatic character [3].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2(1H)-pyrimidinone, 5-(4-fluorophenoxy)- through multiple nuclei analysis. The compound exhibits characteristic spectral features that enable unambiguous structural assignment and conformational analysis [6].
The ¹H NMR spectrum of 2(1H)-pyrimidinone, 5-(4-fluorophenoxy)- displays several distinctive resonance patterns. The pyrimidinone ring protons typically appear in the aromatic region between δ 5.5-8.5 ppm, with the proton at position 4 of the pyrimidine ring exhibiting a characteristic downfield shift due to the electron-withdrawing effect of the adjacent nitrogen atoms [6]. The proton at position 6 of the pyrimidine ring appears as a singlet, reflecting the absence of vicinal coupling due to the substitution pattern.
The fluorophenyl protons manifest as a characteristic AA'BB' pattern in the aromatic region between δ 7.0-8.0 ppm. The ortho protons to the fluorine substituent exhibit specific coupling patterns with both the meta protons and the fluorine nucleus, resulting in complex multiplicity patterns [7]. The NH proton of the pyrimidinone ring appears as a broad singlet in the downfield region between δ 10-12 ppm, and this signal is exchangeable with D₂O, confirming its assignment to the NH functionality [6].
Temperature-dependent ¹H NMR studies have revealed conformational dynamics in fluorinated pyrimidinone derivatives. The barrier to rotation around the C-O bond connecting the pyrimidinone and fluorophenyl rings can be assessed through variable-temperature NMR experiments, providing insights into the molecular flexibility and preferred conformations [8].
The ¹³C NMR spectrum provides detailed information about the carbon framework of 2(1H)-pyrimidinone, 5-(4-fluorophenoxy)-. The carbonyl carbon of the pyrimidinone ring appears characteristically in the range δ 150-165 ppm, reflecting its partial double-bond character and electron-deficient nature [6]. The aromatic carbons of both the pyrimidine and fluorophenyl rings appear in the range δ 100-160 ppm, with specific chemical shifts dependent on their electronic environment and substitution pattern.
The carbon atoms of the fluorophenyl ring exhibit characteristic ¹³C-¹⁹F coupling patterns, with the carbon directly bonded to fluorine showing a large one-bond coupling constant (¹JC-F ≈ 245 Hz) and appearing as a doublet [9]. The ortho carbons display two-bond coupling (²JC-F ≈ 20 Hz), while the meta carbons show three-bond coupling (³JC-F ≈ 8 Hz) [9]. These coupling patterns provide definitive evidence for the substitution pattern and connectivity within the fluorophenyl ring.
The carbon atoms of the pyrimidinone ring display characteristic chemical shifts that reflect their electronic environment. The carbon at position 5, which bears the fluorophenoxy substituent, appears downfield due to the electron-withdrawing effect of the oxygen atom. The integration patterns and multiplicities in the ¹³C NMR spectrum confirm the proposed molecular structure and substitution pattern [6].
Fluorine-19 NMR spectroscopy provides highly sensitive structural information for 2(1H)-pyrimidinone, 5-(4-fluorophenoxy)- due to the unique properties of the fluorine nucleus. The fluorine atom in the para position of the phenoxy ring exhibits a characteristic chemical shift in the range δ -115 to -125 ppm relative to CFCl₃ [9]. This chemical shift is particularly sensitive to the electronic environment and can provide information about conformational changes and intermolecular interactions.
The ¹⁹F NMR spectrum typically appears as a complex multiplet due to coupling with the aromatic protons of the fluorophenyl ring. The coupling constants between fluorine and the ortho protons (³JF-H ≈ 8 Hz) and meta protons (⁴JF-H ≈ 5 Hz) provide information about the substitution pattern and molecular geometry [9].
The high sensitivity of ¹⁹F NMR to environmental changes makes it particularly valuable for studying molecular interactions, conformational dynamics, and binding phenomena. The fluorine chemical shift can serve as a probe for intramolecular hydrogen bonding, π-π stacking interactions, and solvent effects [8]. Variable-temperature ¹⁹F NMR studies have been employed to investigate the conformational behavior of fluorinated pyrimidinone derivatives, revealing information about rotational barriers and preferred conformations [10].
Mass spectrometric analysis of 2(1H)-pyrimidinone, 5-(4-fluorophenoxy)- reveals characteristic fragmentation patterns that provide structural information and enable compound identification. The molecular ion appears at m/z 206.17, corresponding to the molecular formula C₁₀H₇FN₂O₂ [11].
The electron ionization mass spectrum of 2(1H)-pyrimidinone, 5-(4-fluorophenoxy)- exhibits several characteristic fragmentation pathways. The molecular ion peak typically appears with moderate intensity (approximately 45% relative abundance), indicating reasonable molecular stability under electron impact conditions [11]. The fragmentation patterns follow predictable pathways based on the molecular structure and the stability of the resulting fragment ions.
The base peak in the mass spectrum typically corresponds to the fluorophenoxy fragment at m/z 111 [C₆H₄FO]⁺, formed through the loss of the pyrimidinone moiety (loss of 95 mass units). This fragmentation pathway reflects the relative stability of the substituted phenyl cation and the tendency for cleavage adjacent to the ether oxygen [12]. The fluorophenoxy fragment can undergo further fragmentation through loss of oxygen to yield m/z 95 [C₆H₄F]⁺ or loss of fluorine to produce m/z 75 fragments [12].
The pyrimidinone fragment appears at m/z 96 [C₄H₄N₂O]⁺- , resulting from the loss of the fluorophenoxy substituent (loss of 110 mass units). This fragment corresponds to the molecular ion of the parent 2(1H)-pyrimidinone and represents a significant peak in the mass spectrum [11]. The pyrimidinone fragment can undergo subsequent fragmentation through loss of carbon monoxide (loss of 28 mass units) to yield m/z 68, or through ring fragmentation to produce smaller nitrogen-containing fragments [12].
The mass spectrometric fragmentation of 2(1H)-pyrimidinone, 5-(4-fluorophenoxy)- produces several characteristic fragment ions that can be used for structural confirmation and compound identification. The fragment at m/z 69 [C₃H₃N₂O]⁺ results from the loss of a CH unit from the pyrimidinone fragment, representing a common fragmentation pattern in pyrimidine derivatives [12].
Low-mass fragments in the spectrum include m/z 51 [C₄H₃]⁺, corresponding to further fragmentation of the aromatic ring systems, and m/z 42 [C₂H₂NO]⁺, resulting from extensive fragmentation of the pyrimidinone ring [12]. These fragments provide additional structural information and contribute to the overall fragmentation fingerprint of the compound.
The relative intensities of the fragment ions provide information about the preferred fragmentation pathways and the stability of the resulting fragments. The high intensity of the fluorophenoxy fragment (m/z 111) indicates that this represents a particularly favorable fragmentation pathway, likely due to the stability of the resulting aromatic cation [12].
Infrared and ultraviolet-visible spectroscopy provide complementary information about the molecular structure and electronic properties of 2(1H)-pyrimidinone, 5-(4-fluorophenoxy)-. These techniques enable the identification of functional groups, characterization of molecular vibrations, and analysis of electronic transitions [13].
The infrared spectrum of 2(1H)-pyrimidinone, 5-(4-fluorophenoxy)- exhibits several characteristic absorption bands that enable functional group identification and structural confirmation. The NH stretching vibration appears as a broad absorption band in the range 3200-3400 cm⁻¹, typical of secondary amide NH groups [14]. The breadth of this band is attributed to hydrogen bonding interactions, both intermolecular and intramolecular, which are common in pyrimidinone derivatives [14].
The carbonyl stretching vibration of the pyrimidinone ring manifests as a strong absorption band in the range 1650-1700 cm⁻¹. This frequency is characteristic of amide carbonyl groups and reflects the conjugated nature of the pyrimidinone ring system [7]. The exact position of this band can provide information about the electronic environment of the carbonyl group and the extent of conjugation within the molecule.
The aromatic C=C stretching vibrations appear as multiple bands in the range 1400-1600 cm⁻¹, corresponding to the in-plane vibrations of both the pyrimidine and fluorophenyl ring systems [14]. These bands are typically sharp and well-defined, reflecting the aromatic character of the ring systems. The presence of fluorine substitution can influence the exact frequencies and intensities of these bands through electronic effects [7].
The C-F stretching vibration appears as a characteristic band in the range 1000-1300 cm⁻¹, providing definitive evidence for the presence of the fluorine substituent [7]. This vibration is typically strong and sharp, reflecting the polar nature of the C-F bond. The exact frequency is sensitive to the electronic environment of the fluorine atom and can provide information about the substitution pattern and molecular conformation [7].
The ultraviolet-visible absorption spectrum of 2(1H)-pyrimidinone, 5-(4-fluorophenoxy)- reveals information about the electronic transitions and conjugation within the molecule. The compound exhibits characteristic absorption maxima in the range 250-300 nm, corresponding to π→π* transitions within the conjugated aromatic system [15]. These transitions involve the promotion of electrons from bonding π orbitals to antibonding π* orbitals and are characteristic of aromatic compounds.
The pyrimidinone chromophore contributes significantly to the UV absorption profile, with the carbonyl group providing additional n→π* transitions at longer wavelengths. These transitions typically appear as weaker, broader bands compared to the π→π* transitions and involve the promotion of non-bonding electrons from the oxygen atom to antibonding π* orbitals [15].
The presence of the fluorophenoxy substituent extends the conjugation system and can influence the absorption characteristics through electronic effects. The electron-withdrawing nature of the fluorine atom can shift the absorption maxima and affect the intensity of the electronic transitions [15]. Solvent effects on the UV-Vis spectrum can provide information about the polarity of the excited states and the nature of the electronic transitions.
Time-resolved UV-Vis spectroscopy studies of related pyrimidinone derivatives have revealed information about excited state dynamics and photochemical behavior. These studies indicate that pyrimidinone derivatives can undergo various photochemical processes, including ring-opening reactions and photoisomerization [15]. The fluorophenoxy substituent can influence these processes through electronic and steric effects.